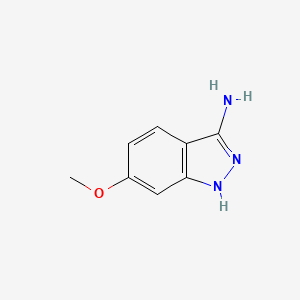

6-methoxy-1H-indazol-3-amine

Overview

Description

6-methoxy-1H-indazol-3-amine is a compound that falls under the category of indazole derivatives . Indazole derivatives represent one of the most important heterocycles in drug molecules .

Synthesis Analysis

Indazole derivatives can be synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of 6-methoxy-1H-indazol-3-amine is C8H9N3O . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole-containing compounds have a wide variety of medicinal applications as they possess a wide range of pharmacological activities . They have been used in the synthesis of various drugs .Physical And Chemical Properties Analysis

The physical form of 6-methoxy-1H-indazol-3-amine is a pale-yellow to yellow-brown solid . The average mass is 163.177 Da .Scientific Research Applications

Antitumor Activity

“6-methoxy-1H-indazol-3-amine” derivatives have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown inhibitory activities against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The mechanism of action often involves inducing apoptosis and affecting the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway .

Neuroprotective Agents

Indazole derivatives, including “6-methoxy-1H-indazol-3-amine”, are being studied for their neuroprotective properties. They have shown promise in the treatment of neuropsychiatric and neurodegenerative disorders by inhibiting monoamine oxidase (MAO) enzymes, which metabolize neurotransmitter amines in the peripheral and central tissues .

Mechanism of Action

Target of Action

The primary target of 6-methoxy-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

6-Methoxy-1H-indazol-3-amine acts as an effective hinge-binding fragment . In the case of Linifanib, a similar compound, it binds effectively with the hinge region of tyrosine kinase . This interaction with the target can lead to changes in the protein’s function, potentially inhibiting its activity and leading to desired therapeutic effects .

Biochemical Pathways

These include pathways related to cell growth, differentiation, and apoptosis . Therefore, the inhibition of tyrosine kinases can have downstream effects on these pathways.

Result of Action

6-Methoxy-1H-indazol-3-amine has shown promising anti-proliferative activity. For instance, one derivative of this compound exhibited potent inhibitory effects against the K562 cell line, a model for chronic myeloid leukemia . This compound was found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Future Directions

properties

IUPAC Name |

6-methoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOSKPXFWPKCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00613290 | |

| Record name | 6-Methoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-1H-indazol-3-amine | |

CAS RN |

511225-17-5 | |

| Record name | 6-Methoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00613290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)

![2-Chloro-5-[(methylthio)methyl]pyridine](/img/structure/B1603793.png)

![5-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1603798.png)